molecular formula C15H23BFNO2 B2991834 2-(N-Ethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester CAS No. 2096341-80-7

2-(N-Ethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester

Cat. No. B2991834
CAS RN: 2096341-80-7
M. Wt: 279.16
InChI Key: FUJZMCQJGOPXIC-UHFFFAOYSA-N
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Description

Boronic acids and their esters are organic compounds that contain a boronic acid or boronate ester group. They are known for their versatility in various chemical reactions, including coupling reactions .


Molecular Structure Analysis

The molecular structure of boronic acids and their esters generally consists of a boron atom bonded to an organic group and two hydroxyl groups (or one if it’s an ester). The boron atom is sp2 hybridized, resulting in a trigonal planar geometry .


Chemical Reactions Analysis

Boronic acids and their esters are known for their reactivity and are often used in coupling reactions, such as Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

Boronic acids and their esters are generally solid at room temperature and are known for their stability. They are often soluble in common organic solvents .

Scientific Research Applications

Organic Synthesis

This compound is a valuable intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal for forming carbon-carbon bonds, which are fundamental in constructing complex organic molecules. The pinacol ester moiety enhances solubility in organic solvents, making it a versatile reagent for various synthetic pathways.

Medicinal Chemistry

In medicinal chemistry, the compound’s boronic ester group can be used to create new pharmaceuticals. Its ability to form stable covalent bonds with enzymes or proteins makes it a potential candidate for the development of inhibitors or prodrugs .

Material Science

The compound’s structural properties allow it to be used in material science for the development of covalent organic frameworks (COFs) . COFs are a class of materials with promising applications in gas storage, catalysis, and sensing due to their porosity and stability.

Catalysis

Due to its boronic acid derivative nature, this compound can act as a catalyst or catalyst ligand in various chemical reactions . It can enhance reaction rates, selectivity, and yields, which is crucial in industrial chemical processes.

Supramolecular Chemistry

In supramolecular chemistry, the compound can be utilized to construct molecular receptors . These receptors can selectively bind to specific molecules, such as sugars, which is valuable for sensing and separation technologies.

Biological Activity

The compound’s boronic acid moiety can interact with biological systems, offering potential uses as a biologically active agent . It could be explored for its efficacy in treating diseases or as a tool in biochemical research.

Solubility Enhancement

The pinacol ester form of boronic acids, including this compound, shows improved solubility in organic solvents compared to the parent boronic acid . This property is beneficial for its

Mechanism of Action

Target of Action

Boronic acid pinacol ester compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .

Mode of Action

It’s known that boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices . The kinetics of their reactions is dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .

Biochemical Pathways

Boronic acid pinacol ester compounds are known to have broad applications in organic synthesis, catalysis, supramolecular chemistry, and materials engineering .

Pharmacokinetics

It’s known that the solubility of phenylboronic acids and their esters in different solvents can significantly affect their bioavailability . For instance, phenylboronic acid has high solubility in ether and ketones, and very low in hydrocarbon . Pinacol ester shows better solubility than the parent acid in all tested solvents .

Result of Action

Boronic acid pinacol ester compounds are known for their good biological activity and pharmacological effects . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as pH and the presence of other compounds. For instance, the pH strongly influences the rate of the reaction of boronic acids and their esters, which is considerably accelerated at physiological pH . Also, the solubility of these compounds in different solvents can significantly affect their bioavailability .

Safety and Hazards

Like all chemicals, boronic acids and their esters should be handled with care. They may cause skin and eye irritation, and may be harmful if inhaled or swallowed .

Future Directions

Boronic acids and their esters continue to be a topic of research due to their versatility in chemical reactions. Future directions may include the development of new synthetic methods and applications in drug discovery .

properties

IUPAC Name

N-[[2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BFNO2/c1-6-18-10-11-12(8-7-9-13(11)17)16-19-14(2,3)15(4,5)20-16/h7-9,18H,6,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJZMCQJGOPXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)CNCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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